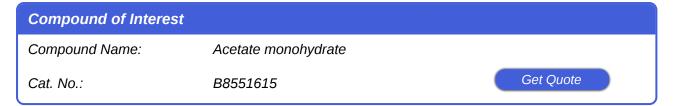


A Technical Guide to the Chemical Properties of

Sodium Acetate

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Introduction

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized compound in research and pharmaceutical development.[1] It is commercially available in two primary forms: anhydrous sodium acetate (C₂H₃NaO₂) and sodium acetate trihydrate (C₂H₃NaO₂·3H₂O). While the monohydrate form (C₂H₃NaO₃) is also recognized, the trihydrate is the most common hydrated variant encountered in laboratory settings. This guide provides a comprehensive overview of the core chemical and physical properties of sodium acetate, focusing on the well-documented anhydrous and trihydrate forms, presenting quantitative data, experimental protocols, and key chemical behaviors relevant to scientific applications.

Core Physical and Chemical Properties

Sodium acetate is a colorless, crystalline salt that is hygroscopic in its anhydrous form and efflorescent (loses water of hydration) in its trihydrate form when exposed to warm, dry air.[2][3] When heated to decomposition, it emits a characteristic vinegar-like odor.[1][2]



Property	Sodium Acetate Anhydrous	Sodium Acetate Trihydrate	
Chemical Formula	C ₂ H ₃ NaO ₂ [2]	C2H3NaO2·3H2O[4]	
Molar Mass	82.03 g/mol [2][5]	136.08 g/mol [5]	
CAS Number	127-09-3[2]	6131-90-4[2]	
Appearance	White, hygroscopic, granular powder[2]	Colorless, transparent crystals or white granular powder	
Density	1.528 g/cm³ (at 20 °C)[6]	1.45 g/cm³ (at 20 °C)[2][6]	
Melting Point	324 °C (615 °F; 597 K)[2][6]	58 °C (136 °F; 331 K)[2][7]	
Boiling Point	881.4 °C (1,618.5 °F; 1,154.5 K)[2]	122 °C (252 °F; 395 K) with decomposition[2]	
pKa (of Acetic Acid)	4.76	4.76	
pH of Solution	8.5 - 9.9 (246 g/L at 25 °C)	8.0 - 9.5 (1% solution)[5][8]	

Solubility

Sodium acetate is highly soluble in water, and its solubility increases significantly with temperature.[1] It is also soluble in alcohols and other polar solvents.[2][9]



Solvent	Form	Temperature	Solubility (g/100 mL)
Water	Anhydrous	0 °C	119[2][9]
20 °C	123.3[2][9]		
100 °C	162.9[2][9]	_	
Water	Trihydrate	0 °C	36.2[2][9]
20 °C	46.4[2][9]		
50 °C	82[2]	_	
Ethanol	Anhydrous	-	Moderately Soluble (5.3 g/100mL)[6]

Acidity, Basicity, and Buffering Capacity

Sodium acetate is the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide). Consequently, when dissolved in water, it undergoes hydrolysis to produce a mildly alkaline solution with a pH greater than 7.[10][11] The acetate ion (CH₃COO⁻) acts as a conjugate base, accepting a proton from water to form acetic acid and hydroxide ions (OH⁻).[11]

This property makes sodium acetate a crucial component in buffer solutions. When combined with its conjugate acid, acetic acid, it can resist significant changes in pH, which is particularly useful for biochemical reactions that are pH-dependent within a mildly acidic range (pH 4–6).[2]



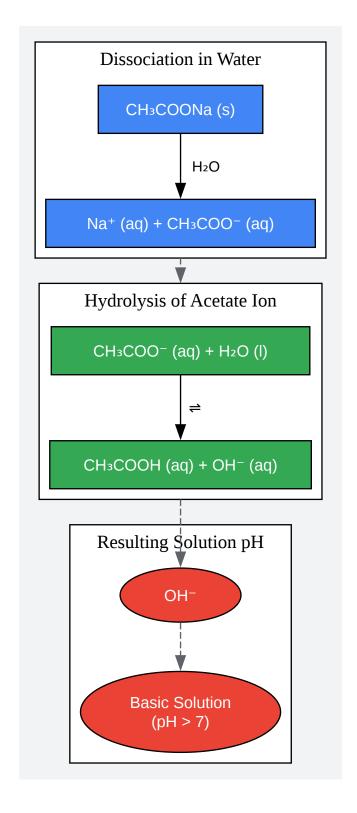


Figure 1: Hydrolysis pathway of sodium acetate in an aqueous solution.

Reactivity and Stability



Stability: Sodium acetate is stable under standard storage conditions.[4][12] The anhydrous form is hygroscopic and should be protected from moisture, while the trihydrate can effloresce in warm, dry air.[3][13] For maximum stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4][13] The typical shelf life is approximately 36 months under optimal conditions.[13]

Reactivity:

- Reaction with Strong Acids: It reacts with strong acids (e.g., HCl, H₂SO₄) to form acetic acid and the corresponding sodium salt. This is a fundamental acid-base neutralization reaction.
 [14]
 - CH₃COONa + HCl → CH₃COOH + NaCl
- Ester Formation: Sodium acetate can be used to form esters when reacted with an alkyl halide, such as bromoethane.[2][15]
 - CH₃COONa + CH₃CH₂Br → CH₃COOCH₂CH₃ + NaBr
- Decarboxylation: When heated strongly in the presence of a strong base like sodium hydroxide (typically with a calcium oxide catalyst, known as soda-lime), sodium acetate undergoes decarboxylation to produce methane gas.[2][15]
 - CH₃COONa + NaOH → CH₄ + Na₂CO₃
- Incompatibilities: It is incompatible with strong oxidizing agents (e.g., potassium permanganate), halogens, nitric acid, and potassium nitrate.[4][12][14] Explosive mixtures can form with fluorine or potassium nitrate.[12]

Experimental Protocols

This protocol describes a common laboratory method for synthesizing sodium acetate from acetic acid and sodium bicarbonate.[9][16]

Methodology:

 Measure a defined volume of acetic acid (e.g., 5-10% solution like vinegar) and place it into a beaker.[16]

Foundational & Exploratory





- Slowly add sodium bicarbonate (baking soda) to the acetic acid solution while stirring continuously. Addition should be gradual to control the effervescence from the production of CO₂ gas.[16]
- Continue adding sodium bicarbonate until the bubbling ceases, indicating the complete neutralization of the acid.
- Gently heat the resulting sodium acetate solution on a hot plate to evaporate the excess water and concentrate the solution.[16]
- Once the solution is sufficiently concentrated (crystals may begin to form on the surface),
 remove it from the heat and allow it to cool slowly and undisturbed to room temperature.[17]
 [18]
- Crystals of sodium acetate trihydrate will form upon cooling.
- Separate the crystals from the remaining liquid via filtration.
- The collected crystals can be further dried to remove residual moisture.[16]



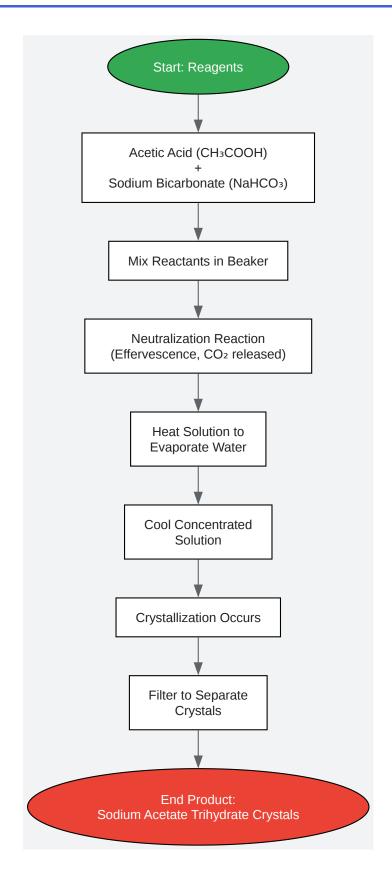


Figure 2: Experimental workflow for the synthesis of sodium acetate.



Methodology:

This protocol is widely used in molecular biology, particularly for the precipitation of DNA.[19]

- Weigh 12.3 g of anhydrous sodium acetate.
- Dissolve the solid in approximately 40 mL of high-purity (e.g., MilliQ) water.
- Carefully adjust the pH of the solution to 5.2 using glacial acetic acid. Monitor the pH continuously with a calibrated pH meter.
- Once the target pH is reached, transfer the solution to a graduated cylinder and add highpurity water to bring the final volume to 50 mL.
- This creates a 3 M stock solution, which can be stored at room temperature or 2-8°C. For working applications like DNA extraction, it is typically diluted tenfold to a 0.3 M concentration.[19]



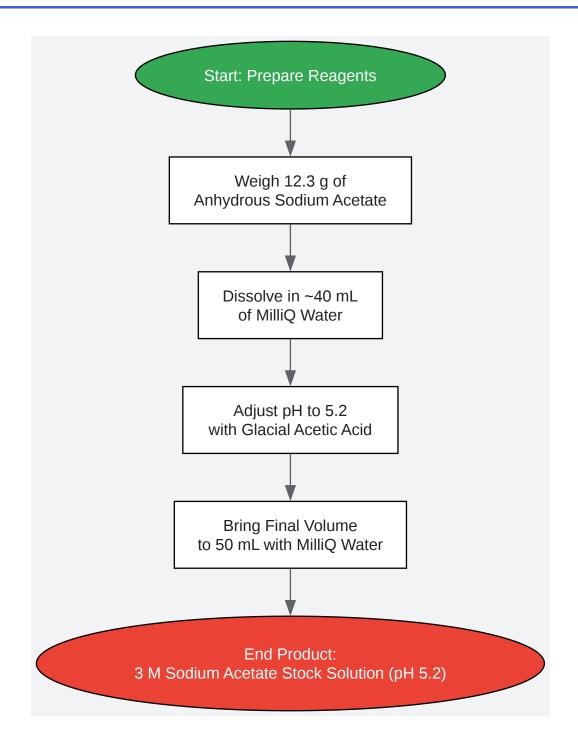


Figure 3: Workflow for preparing a 3 M sodium acetate buffer solution.

This method determines the purity of a sodium acetate sample.[8]

Methodology:







- Accurately weigh approximately 200 mg of the sodium acetate sample that has been previously dried to remove moisture.
- Dissolve the sample in 40 mL of glacial acetic acid.
- Add 2 drops of crystal violet solution, which will act as the indicator.
- Titrate the solution with a standardized 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid.
- The endpoint is reached when the color of the indicator changes from violet to blue-green.
- Perform a blank titration (using all reagents except the sample) and make any necessary corrections to the final volume.
- The purity is calculated based on the volume of titrant used, where each mL of 0.1 N perchloric acid is equivalent to 8.203 mg of C₂H₃NaO₂.[8]



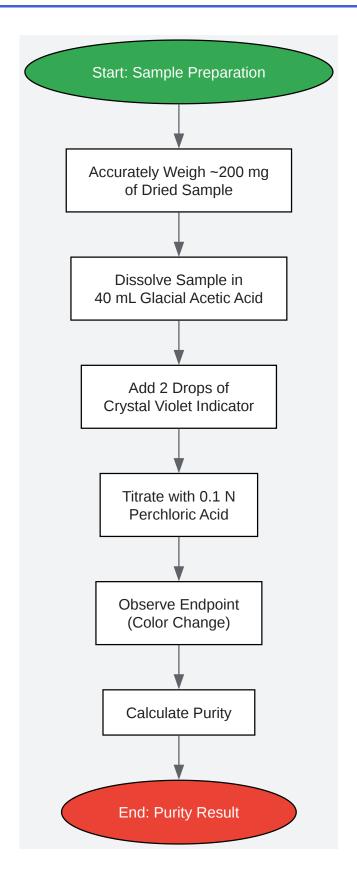


Figure 4: Workflow for the purity assay of sodium acetate via non-aqueous titration.



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